4-butyl-N-methylaniline
CAS No.:
Cat. No.: VC17716424
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N |
|---|---|
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | 4-butyl-N-methylaniline |
| Standard InChI | InChI=1S/C11H17N/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9,12H,3-5H2,1-2H3 |
| Standard InChI Key | HGQUVYMHEGKTRL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC |
Introduction
Physical and Chemical Properties
Physicochemical Characteristics
Key properties of 4-butyl-N-methylaniline, as derived from experimental data, include:
The compound’s low solubility in polar solvents and moderate acidity (pKa ~4.75) suggest utility in non-aqueous reaction environments .
Spectroscopic and Analytical Data
Fourier-transform infrared (FT-IR) and Raman spectroscopy studies of analogous N-methylaniline derivatives reveal characteristic N-H stretching vibrations near 3400 cm and aromatic C=C bonds at 1600–1500 cm . Nuclear magnetic resonance (NMR) spectra would likely show distinct shifts for the methyl group ( ~2.9 ppm) and butyl chain protons ( 0.8–1.5 ppm).
Synthesis and Production
Industrial Synthesis Pathways
4-Butyl-N-methylaniline is typically synthesized via:
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Alkylation of N-methylaniline: Reaction of N-methylaniline with 1-bromobutane in the presence of a base (e.g., KCO) under reflux conditions .
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Reductive Amination: Condensation of 4-butylbenzaldehyde with methylamine followed by reduction using catalysts like palladium on carbon .
Purification and Stability
The compound is purified via vacuum distillation to isolate the oily product. Storage at 2–8°C in amber glass containers is recommended to prevent degradation .
Applications in Industry and Research
Pharmaceutical Intermediate
4-Butyl-N-methylaniline serves as a precursor to substituted acetamides, which act as multidrug resistance (MDR) protein antagonists. These derivatives enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux from cancer cells .
Polymer Science
Poly(N-methylaniline) derivatives, including those with butyl substituents, exhibit enhanced solubility in organic solvents compared to unsubstituted polyaniline. This property is exploited in conductive polymers for electronic devices .
| Supplier | Packaging | Price (USD) | Source Citation |
|---|---|---|---|
| TRC | 2 g | 95 | |
| TRC | 5 g | 295 | |
| Biosynth Carbosynth | 1 g | 119.9 | |
| Biosynth Carbosynth | 2 g | 218.1 |
Pricing reflects synthesis complexity and purity grades (e.g., technical vs. analytical).
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